

PF-4800567: A Technical Guide to a Selective CK1ε Inhibitor

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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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Introduction

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, most notably in the regulation of the circadian clock.^{[1][2]}

Deregulation of the circadian rhythm is implicated in a range of human disorders, including depression, metabolic disorders, and seasonal affective disorder.^{[1][2]} CK1ε, along with the closely related isoform CK1δ, are key regulators of this internal timekeeping mechanism.^{[1][2]}

PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.^{[1][3][4]} Developed by Pfizer, it serves as a critical chemical probe for elucidating the specific functions of CK1ε, particularly in distinguishing its roles from those of CK1δ.^{[2][5]} This technical guide provides a comprehensive overview of **PF-4800567**, including its biochemical and cellular activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data

The selectivity and potency of **PF-4800567** have been quantified through various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of **PF-4800567**^{[3][4][6][7]}

Target Kinase	IC50 (nM)	Selectivity (over CK1δ)
CK1ε	32	~22-fold
CK1δ	711	-

Table 2: Cellular Inhibitory Activity of **PF-4800567**[\[4\]](#)

Target Kinase	IC50 (μM)
CK1ε	2.65
CK1δ	20.38

Table 3: Kinase Selectivity Profile of **PF-4800567**[\[1\]](#)[\[6\]](#)

The selectivity of **PF-4800567** was assessed against a panel of 50 different kinases. At a concentration of 1 μM, significant inhibition was observed for only one other kinase besides CK1ε.

Kinase	% Inhibition at 1 μM
Epidermal Growth Factor Receptor	Significant
Other 49 kinases	Minimal to none

Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al., 2009.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[\[6\]](#) Within the circadian clock's negative feedback loop, CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins. This phosphorylation cascade regulates their stability and nuclear entry, which are critical steps for inhibiting their own transcription by the CLOCK-BMAL1 complex.

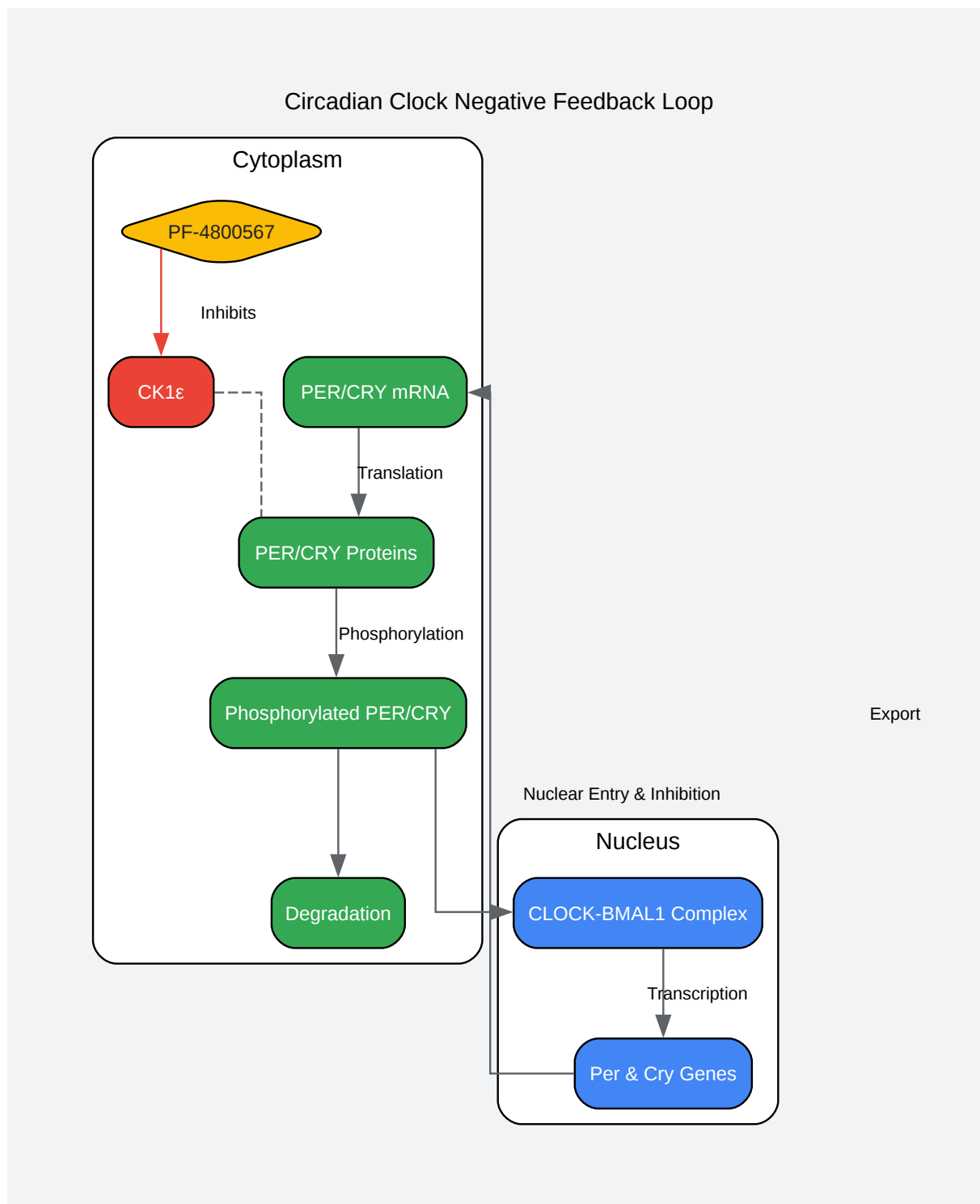
By selectively inhibiting CK1ε, **PF-4800567** has been shown to:

- Completely block CK1 ϵ -mediated degradation of the PER2 protein.[1][2]
- Inhibit the nuclear localization of the PER3 protein that is mediated by CK1 ϵ . [1][2][6]

Interestingly, despite its potent and selective inhibition of CK1 ϵ , **PF-4800567** has only a minimal effect on the overall period of the circadian clock in both cell models and in vivo.[1][2] This is in stark contrast to the pan-CK1 δ/ϵ inhibitor, PF-670462, which robustly lengthens the circadian period.[1][2] This key finding suggests that CK1 δ is the principal regulator of circadian timing, while CK1 ϵ may have other distinct roles.[1][2][5]

Signaling Pathway

The following diagram illustrates the core components of the mammalian circadian clock and the point of intervention for **PF-4800567**.



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Core circadian feedback loop and **PF-4800567**'s point of action.

Experimental Protocols

The characterization of **PF-4800567** involved several key experiments. The methodologies are detailed below for replication and reference.

In Vitro Kinase Assay (for IC50 Determination)

This protocol is a generalized representation based on standard kinase assay methodologies.

- Objective: To determine the concentration of **PF-4800567** required to inhibit 50% of CK1 ϵ and CK1 δ activity in vitro.
- Materials:
 - Purified, recombinant human CK1 ϵ and CK1 δ enzymes.
 - Specific peptide substrate for CK1.
 - ATP (at Km concentration for each enzyme).
 - **PF-4800567** serially diluted in DMSO.
 - Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
 - Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ATP detection reagent.
 - 384-well plates.
- Procedure:
 1. Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.
 2. Add **PF-4800567** at various concentrations (typically a 10-point dilution series) or DMSO as a vehicle control.
 3. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
 4. Initiate the kinase reaction by adding ATP.

5. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
6. Terminate the reaction and quantify the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.
7. Plot the percentage of inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.
8. Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

Cellular PER2 Degradation Assay

This assay measures the ability of **PF-4800567** to prevent CK1 ϵ -mediated degradation of the PER2 protein in a cellular context.[\[1\]](#)

- Objective: To assess the effect of **PF-4800567** on the stability of the PER2 protein in cells overexpressing CK1 ϵ .
- Materials:
 - COS-7 cells (or a similar cell line).
 - Expression plasmids: PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type CK1 ϵ .
 - Transfection reagent (e.g., Lipofectamine).
 - Cycloheximide (protein synthesis inhibitor).
 - **PF-4800567** and PF-670462 (as a comparator).
 - High-content imaging system or fluorescence microscope.
- Procedure:
 1. Co-transfect COS-7 cells with PER2::YFP and CK1 ϵ expression plasmids. As a control, transfect another set of cells with PER2::YFP and a kinase-dead CK1 ϵ mutant.

2. Allow cells to express the proteins for 24-48 hours.
3. Treat the cells with either vehicle (DMSO), **PF-4800567** (e.g., 0.5 μ M), or PF-670462.
4. After a short pre-incubation with the inhibitors, add cycloheximide (e.g., 20 mg/ml) to all wells to halt new protein synthesis.
5. Immediately begin recording the fluorescence intensity of PER2::YFP in the cells over time using an automated imaging system.
6. Monitor the decay of the YFP signal for several hours.
7. Calculate the degradation rate constant (K) for PER2::YFP under each condition. A slower decay in fluorescence indicates stabilization of the PER2 protein.

Cellular Circadian Rhythm Assay

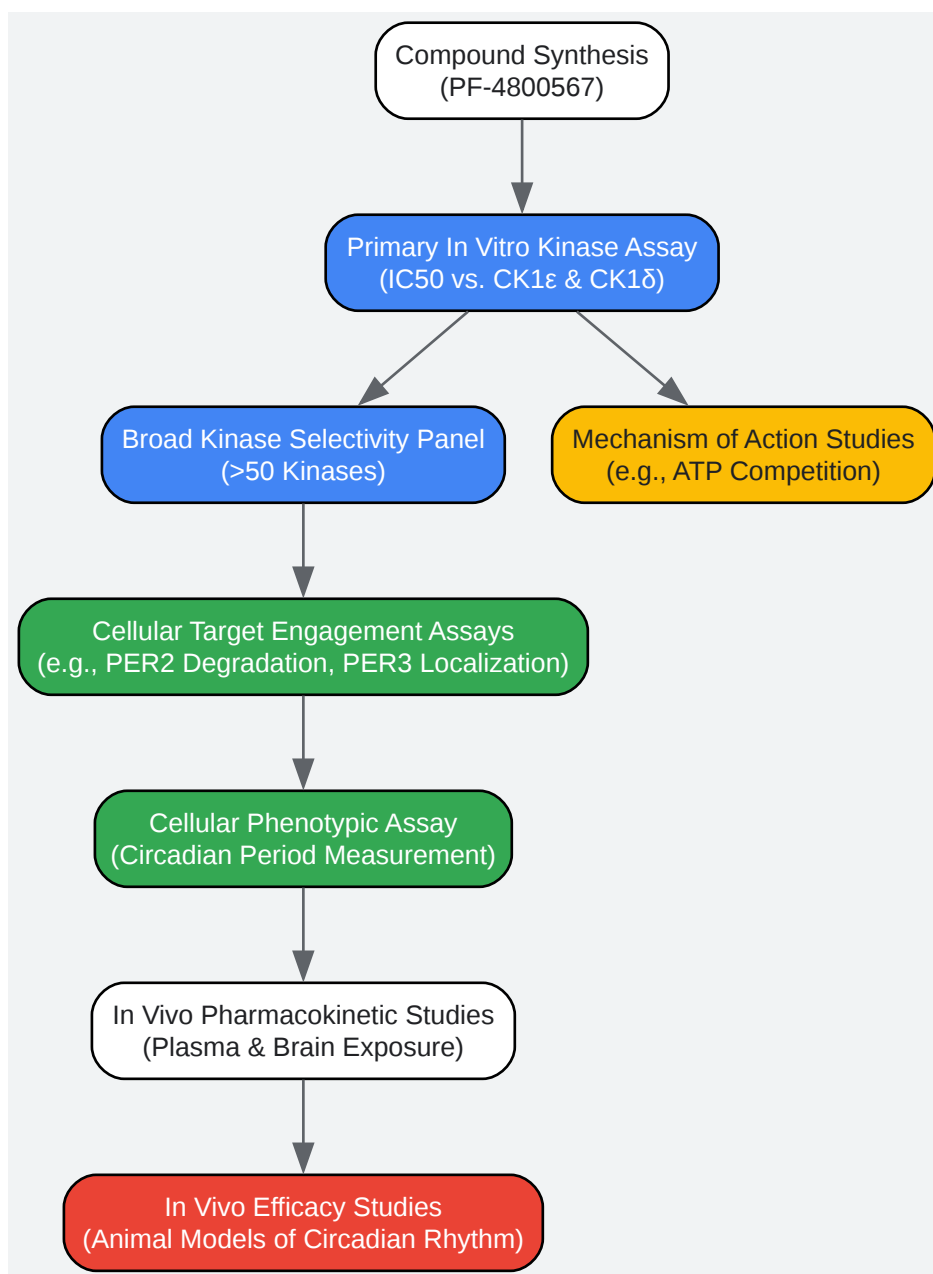
This assay is used to determine the effect of a compound on the period of the cellular clock.

- Objective: To measure changes in the circadian period of cultured cells upon treatment with **PF-4800567**.
- Materials:
 - Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven by a clock-controlled promoter like Bmal1).
 - Synchronization agent (e.g., dexamethasone or serum shock).
 - **PF-4800567** at a range of concentrations.
 - Recording medium containing luciferin.
 - Luminometer or a device capable of long-term, real-time bioluminescence recording from living cells.
- Procedure:
 1. Plate the reporter cells in 35-mm dishes and grow to confluence.

2. Synchronize the cellular clocks by treating with a high concentration of dexamethasone for a short period (e.g., 1 hour).
3. Wash the cells and replace the medium with the recording medium containing luciferin and the desired concentration of **PF-4800567** or vehicle control.
4. Place the dishes into a luminometer and record the bioluminescence output continuously for at least 5-7 days.
5. Analyze the resulting data to determine the period of the circadian rhythm for each condition. A period-lengthening effect would be observed as a longer time between the peaks of luciferase expression.

Experimental Workflow

The logical flow for characterizing a selective kinase inhibitor like **PF-4800567** typically follows a multi-stage process, from initial biochemical screening to in vivo validation.



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General workflow for characterizing a selective kinase inhibitor.

Conclusion

PF-4800567 is a well-characterized, potent, and highly selective inhibitor of CK1ε. Its primary value to the scientific community lies in its ability to act as a chemical tool to dissect the distinct biological functions of CK1ε from the closely related CK1δ.^{[1][2]} Studies using **PF-4800567** have been instrumental in demonstrating that while both kinases phosphorylate core clock

proteins, it is CK1 δ that predominantly dictates the speed of the circadian clock.[5] This compound remains an invaluable resource for researchers investigating circadian rhythms and other CK1 ϵ -mediated signaling pathways.

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